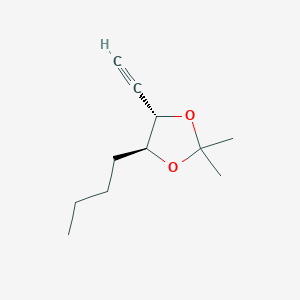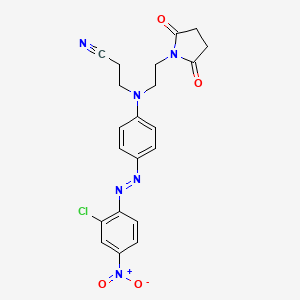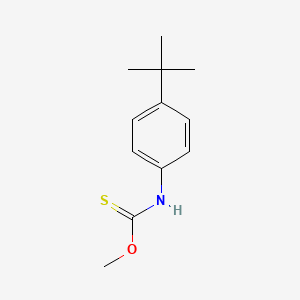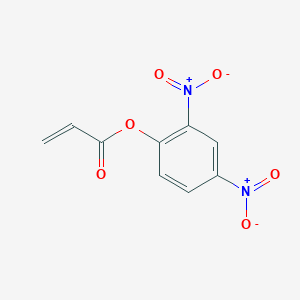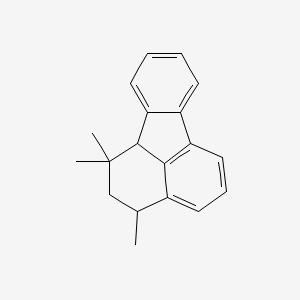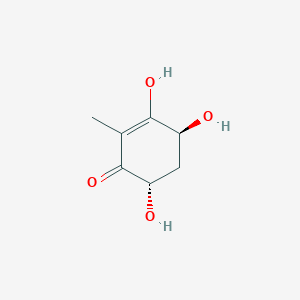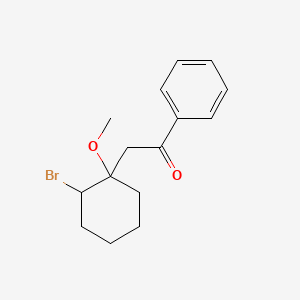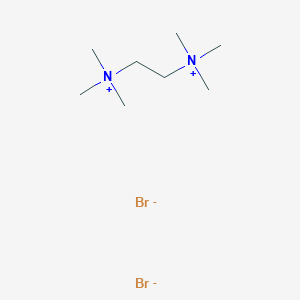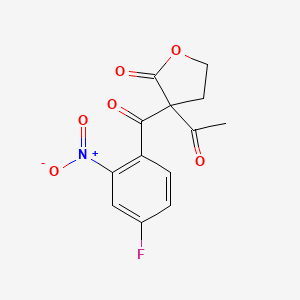
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a fluoro-substituted nitrobenzoyl group, and an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The nitrobenzene derivative is then subjected to fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Cyclization: The final step involves cyclization to form the oxolan-2-one ring, which can be achieved through intramolecular esterification under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage in the oxolan-2-one ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of 3-acetyl-3-(4-fluoro-2-aminobenzoyl)oxolan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of this compound and corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, while the acetyl and oxolan-2-one moieties contribute to its overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-3-(4-chloro-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a chloro substituent instead of fluoro.
3-Acetyl-3-(4-bromo-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a bromo substituent instead of fluoro.
3-Acetyl-3-(4-methyl-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a methyl substituent instead of fluoro.
Uniqueness
The presence of the fluoro group in 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one imparts unique properties such as increased stability, enhanced reactivity, and potential for specific biological interactions compared to its chloro, bromo, and methyl analogs.
Propriétés
Numéro CAS |
62513-46-6 |
|---|---|
Formule moléculaire |
C13H10FNO6 |
Poids moléculaire |
295.22 g/mol |
Nom IUPAC |
3-acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C13H10FNO6/c1-7(16)13(4-5-21-12(13)18)11(17)9-3-2-8(14)6-10(9)15(19)20/h2-3,6H,4-5H2,1H3 |
Clé InChI |
POUHKRZBTZFHEY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCOC1=O)C(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


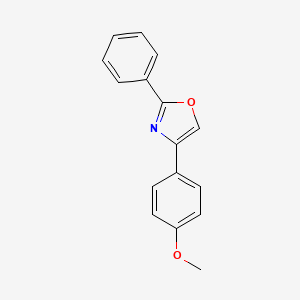
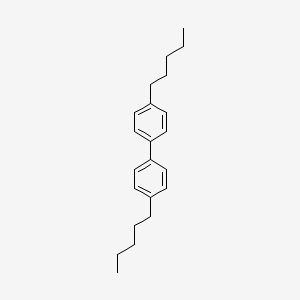
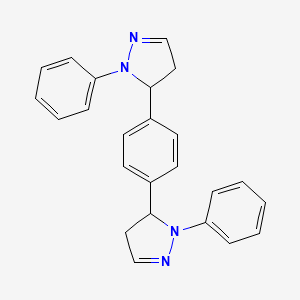
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)
